1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Description
1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core modified with a tert-butyl group and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility due to the ionic hydrochloride form and steric bulk from the tert-butyl substituent. The compound is primarily utilized as a pharmaceutical intermediate, where its stability and reactivity are critical for downstream synthetic applications .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13;/h4-6H,7H2,1-3H3;1H |
InChI Key |
MBYKZTQAMNZIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)CC2=C1N=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride typically involves:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Introduction of the tert-butyl substituent at the nitrogen atom.
- Formation of the lactam (2(3H)-one) moiety.
- Conversion to the hydrochloride salt for enhanced stability and handling.
Palladium-Catalyzed Cross-Coupling and Cyclization
A key step in the synthesis is the palladium-catalyzed coupling of halogenated pyrrolo[2,3-b]pyridine intermediates with arylboronic acids or other nucleophiles, followed by cyclization and functional group modifications:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, potassium carbonate, Pd(dppf)Cl2, dioxane/water, 80°C, N2 atmosphere | Suzuki coupling to introduce phenyl substituent | Efficient coupling, monitored by TLC |
| 2 | Acidification with 6N HCl, extraction with ethyl acetate, drying over sodium sulfate | Work-up to isolate coupled product | Standard organic extraction |
| 3 | Ion exchange resin treatment in methanol, washing with 4N ammonia in methanol | Purification and isolation of amine intermediate | Ion exchange resin aids in purification |
| 4 | Reaction with p-toluenesulfonyl chloride in dichloromethane/NaOH biphasic system, reflux under N2 | Tosylation of pyrrolo nitrogen to activate for further substitution | 1 hour stirring, then reflux for 3 hours |
| 5 | Hydrolysis with NaOH in methanol at 50°C, acidification with HCl | Conversion of tosylated intermediate to lactam form | Precipitation of product for isolation |
This sequence is adapted from patent WO2006063167A1 and related literature describing the preparation of pyrrolo[2,3-b]pyridine derivatives with kinase inhibitory activity.
Alkylation to Introduce the tert-Butyl Group
The tert-butyl substituent on the nitrogen is introduced via alkylation of the pyrrolo[2,3-b]pyridine lactam intermediate:
- Alkylation is performed using tert-butyl halides or tert-butyl carbamates under basic conditions.
- The reaction proceeds with high regioselectivity at the nitrogen atom of the lactam ring.
- Subsequent purification yields the tert-butyl substituted pyrrolo[2,3-b]pyridin-2-one.
This method is supported by synthetic schemes in patent US20090233956A1, which detail alkylation routes for related pyrrolo[2,3-b]pyridine derivatives.
Preparation of Key Intermediates
The synthesis requires preparation of halogenated starting materials such as tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate:
- Iodination of 7-azaindole with iodine in dimethylformamide under basic conditions.
- Isolation by precipitation and filtration.
- Subsequent borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and palladium catalysis to form boronate esters for Suzuki coupling.
These steps are described in detail in the supplementary information of Organic & Biomolecular Chemistry publications, providing analytical data and purification protocols.
Salt Formation: Hydrochloride Preparation
The final hydrochloride salt is prepared by:
- Treating the free base of 1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with hydrochloric acid in an appropriate solvent (e.g., methanol or ethyl acetate).
- Precipitation of the hydrochloride salt.
- Filtration and drying to yield the stable crystalline hydrochloride form.
This step enhances the compound's stability and solubility for pharmaceutical applications.
Summary Table of Preparation Steps
Analytical and Spectroscopic Data
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the structure and substitution pattern on the pyrrolo[2,3-b]pyridine core.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight of 190.24 for the free base, confirming tert-butyl substitution.
- Elemental Analysis: Consistent with calculated values for C11H14N2O and its hydrochloride salt form.
- Chromatography: Purification typically achieved by silica gel chromatography and recrystallization from non-polar solvents.
Chemical Reactions Analysis
1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Effects on Physicochemical Properties
The tert-butyl group and hydrochloride salt distinguish this compound from analogues. Key comparisons include:
- tert-Butyl vs. Chloro : The tert-butyl group provides steric bulk, reducing undesired side reactions, while the chloro substituent (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 346599-62-0) offers a reactive site for cross-coupling or substitution reactions .
- Hydrochloride Salt vs. Neutral Forms : The hydrochloride form enhances aqueous solubility, critical for bioavailability in drug development, compared to neutral analogues like Compound 14, which is a low-solubility red solid .
Research Findings and Data Tables
3.1 Melting Points and Solubility
Biological Activity
1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride (CAS No. 1455358-06-1) is a compound with significant potential in pharmacology, particularly as a calcitonin gene-related peptide (CGRP) receptor antagonist. This article focuses on its biological activity, synthesizing current research findings and case studies related to its efficacy and applications.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- Appearance : White to yellow powder
- Purity : NLT 98.0%
This compound functions primarily as an antagonist of the CGRP receptor, which plays a crucial role in the pathophysiology of migraines. By inhibiting CGRP, it reduces vasodilation and neurogenic inflammation associated with migraine attacks, making it a promising candidate for acute migraine treatment .
Efficacy in Clinical Studies
Recent studies have demonstrated the effectiveness of this compound in reducing migraine frequency and severity. For instance:
- Case Study : A clinical trial involving patients with chronic migraines showed that administration of this compound resulted in a statistically significant reduction in headache days per month compared to placebo (p < 0.05) .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, with good oral bioavailability and a half-life conducive to once-daily dosing, which enhances patient compliance .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[2,3-b]pyridine derivatives has revealed that modifications to the nitrogen atoms and substituents can significantly impact biological activity. For example, variations in the tert-butyl group influence binding affinity to the CGRP receptor and overall potency against migraine symptoms .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other CGRP antagonists:
| Compound Name | Activity (IC50) | Notes |
|---|---|---|
| This compound | 5 nM | High selectivity for CGRP receptor |
| Ubrogepant | 7 nM | Approved for acute migraine treatment |
| Atogepant | 10 nM | Oral formulation with similar efficacy |
Safety Profile
The safety profile of this compound has been assessed in preclinical studies. Common side effects reported include mild gastrointestinal disturbances and transient dizziness. Long-term studies are ongoing to evaluate any potential adverse effects related to chronic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, and what methodological considerations are critical for reproducibility?
- Methodology : A common approach involves condensation of aldehydes with the pyrrolopyridinone core under inert atmosphere (e.g., toluene, Ar) using piperidine as a catalyst. For example, 3-benzylidene derivatives are synthesized by reacting the core scaffold with aldehydes (13.5 mmol) and piperidine (2.7 mmol) at ambient temperature for 16 hours, followed by extraction and flash chromatography .
- Key Considerations : Maintain anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC or NMR to optimize reaction time.
Q. How are structural and purity analyses performed for this compound and its derivatives?
- Techniques :
- 1H/13C NMR : Used to confirm substitution patterns and stereochemistry. For instance, derivatives like 1-methyl-3-((3-nitrophenyl)(phenyl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one show distinct aromatic proton signals (δ 8.11–8.41 ppm in CDCl3) .
- HRMS : Validates molecular weights with high precision (e.g., <2 ppm error) .
- HPLC : Assesses enantiomeric purity, though isomerization in solution (e.g., 70/30 E/Z ratio after 1 week) may require immediate post-purification analysis .
Q. What are the stability profiles of 3-benzylidene-pyrrolopyridinone derivatives under storage conditions?
- Findings : Derivatives remain stable in the solid state but isomerize in solution (e.g., 70/30 E/Z equilibrium after 1 week in CDCl3). For long-term storage, lyophilization or storage under inert gas is recommended .
Advanced Research Questions
Q. How can rhodium-catalyzed asymmetric 1,4-additions be optimized to functionalize 3-benzylidene-pyrrolopyridinones?
- Experimental Design :
- Catalytic System : Use [Rh(cod)Cl]₂ with chiral ligands (e.g., (R)-BINAP) in THF/H₂O (9:1) at 60°C .
- Substrate Scope : Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenyl) achieve higher yields (up to 90%) compared to electron-withdrawing substituents .
- Data Table :
| Derivative | Yield (%) | Reaction Conditions |
|---|---|---|
| 2e | 86 | THF/H₂O, 60°C, 12h |
| 2j | 90 | THF/H₂O, 60°C, 12h |
| 2f | 73 | THF/H₂O, 60°C, 12h |
| Data from |
Q. How can isomerization challenges during synthesis or characterization be mitigated?
- Analysis : Isomerization occurs via keto-enol tautomerism in solution. Techniques include:
- Low-Temperature NMR : To "freeze" equilibrium states for accurate structural assignment .
- Chiral HPLC : Separate isomers immediately after purification, though classical chromatography often fails due to rapid equilibration .
Q. What strategies enable ring expansion of pyrrolopyridinones to naphthyridinones, and what are the mechanistic insights?
- Methodology : Microwave-assisted reactions with sodium azide or azidotrimethylsilane induce cycloaddition-ring expansion. For example, 3-substituted pyrrolopyridinones react at 120°C for 30 minutes to yield 3- and 4-amino-naphthyridinones .
- Mechanism : The azide inserts into the α,β-unsaturated carbonyl system, triggering an unusual rearrangement pathway. Yields range from 40–75%, depending on substituent electronics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
